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Compound of Interest

Compound Name: Osalmid

Cat. No.: B1677504 Get Quote

Dieses technische Support-Zentrum bietet Forschern, Wissenschaftlern und Fachleuten in der

Arzneimittelentwicklung detaillierte Anleitungen und Antworten auf häufig gestellte Fragen

(FAQs) zur Optimierung der Osalmid-Synthese mit dem Ziel, eine höhere Reinheit des

Endprodukts zu erreichen.

Häufig gestellte Fragen (FAQs)
F1: Was ist die häufigste Syntheseroute für Osalmid und welche grundlegenden Schritte

beinhaltet sie?

A1: Die gängigste Methode zur Synthese von Osalmid (N-(4-Hydroxyphenyl)-2-

hydroxybenzamid) ist die Acylierung von 4-Aminophenol mit Salicyloylchlorid. Diese Reaktion

folgt typischerweise dem Schotten-Baumann-Reaktionsmechanismus.[1][2][3][4] Die

grundlegenden Schritte sind:

Aktivierung der Salicylsäure: Umwandlung von Salicylsäure in ein reaktiveres Acylchlorid,

typischerweise durch Reaktion mit Thionylchlorid (SOCl₂).

Kondensationsreaktion: Umsetzung des Salicyloylchlorids mit 4-Aminophenol in Gegenwart

einer Base, um den entstehenden Chlorwasserstoff (HCl) zu neutralisieren.

Isolierung und Aufreinigung: Abtrennung des rohen Osalmid-Produkts vom

Reaktionsgemisch, gefolgt von Reinigungsschritten zur Entfernung von Verunreinigungen.
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F2: Welche typischen Verunreinigungen können während der Osalmid-Synthese entstehen?

A2: Während der Synthese können verschiedene Verunreinigungen auftreten, die die Reinheit

des Endprodukts beeinträchtigen. Zu den häufigsten gehören:

Nicht umgesetzte Ausgangsmaterialien: Reste von Salicylsäure und 4-Aminophenol.

Nebenprodukte der Acylierung: Di-acylierte Produkte, bei denen die phenolische

Hydroxylgruppe von 4-Aminophenol ebenfalls mit Salicyloylchlorid reagiert. O-Acylierung des

Salicylsäure-Hydroxyls ist ebenfalls möglich.

Hydrolyseprodukte: Rückreaktion von Salicyloylchlorid zu Salicylsäure bei Anwesenheit von

Wasser.

Verfärbungs-Verunreinigungen: Oxidationsprodukte von 4-Aminophenol, die zu einer

Verfärbung des Produkts führen können.[5]

F3: Mein Endprodukt ist verfärbt (rosa bis braun). Was ist die Ursache und wie kann ich das

verhindern?

A3: Eine Verfärbung des Osalmid-Produkts ist häufig auf die Oxidation von nicht umgesetztem

4-Aminophenol zurückzuführen. 4-Aminophenol ist anfällig für Oxidation an der Luft,

insbesondere bei erhöhtem pH-Wert oder in Gegenwart von Metallionen, was zur Bildung von

farbigen Chinon-Imin-Strukturen führt.

Präventionsstrategien:

Inerte Atmosphäre: Führen Sie die Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff

oder Argon) durch, um den Kontakt mit Sauerstoff zu minimieren.

Kontrolle des pH-Werts: Halten Sie den pH-Wert während der Reaktion und Aufarbeitung im

optimalen Bereich, um die Oxidation zu verlangsamen.

Qualität der Reagenzien: Verwenden Sie hochreines 4-Aminophenol.

Entfärbung: Behandeln Sie die Rohproduktlösung vor der Kristallisation mit Aktivkohle, um

farbige Verunreinigungen zu adsorbieren.
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F4: Die Ausbeute meiner Synthese ist konstant niedrig. Was sind mögliche Ursachen und

Lösungsansätze?

A4: Niedrige Ausbeuten können auf mehrere Faktoren zurückzuführen sein:

Unvollständige Reaktion: Möglicherweise haben nicht alle Ausgangsmaterialien reagiert.

Überprüfen Sie die Stöchiometrie und die Reaktionszeit. Eine schrittweise Zugabe des

Acylchlorids kann die Reaktionseffizienz verbessern.[3]

Hydrolyse des Acylchlorids: Salicyloylchlorid kann durch Feuchtigkeit im Reaktionsmedium

hydrolysieren. Stellen Sie sicher, dass alle Lösungsmittel und Reagenzien trocken sind.

Verluste während der Aufarbeitung: Produktverluste können während der Filtration,

Extraktion oder Umkristallisation auftreten. Optimieren Sie diese Schritte, z. B. durch Kühlen

der Lösung vor der Filtration, um die Löslichkeit zu verringern.

Falsches Lösungsmittel: Die Wahl des Lösungsmittels kann die Reaktionsgeschwindigkeit

und die Löslichkeit des Produkts beeinflussen.

Leitfäden zur Fehlerbehebung
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Problem Mögliche Ursache(n) Vorgeschlagene Lösung(en)

Das Produkt ölt während der

Umkristallisation aus.

Das gewählte Lösungsmittel ist

möglicherweise zu unpolar,

oder die Abkühlrate ist zu

hoch.

- Verwenden Sie ein polareres

Lösungsmittelsystem oder ein

Lösungsmittelgemisch (z. B.

Ethanol/Wasser,

Aceton/Hexan).[6]- Kühlen Sie

die Lösung langsam ab, um

die Kristallbildung zu fördern.-

Kratzen Sie an der Innenwand

des Gefäßes, um die

Keimbildung zu induzieren.

Das ¹H-NMR-Spektrum zeigt

breite Signale.

Vorhandensein von

paramagnetischen

Verunreinigungen (z. B.

Metallionen) oder

Restlösungsmittel.

- Waschen Sie das Produkt mit

einer EDTA-Lösung, um

Metallionen zu entfernen.-

Trocknen Sie das Produkt

gründlich im Vakuum, um

Lösungsmittelreste zu

entfernen.

Die HPLC-Analyse zeigt

mehrere Peaks nahe am

Hauptprodukt.

Vorhandensein von

strukturverwandten

Verunreinigungen wie

Isomeren oder di-acylierten

Nebenprodukten.

- Optimieren Sie die

Umkristallisationsbedingungen

(Lösungsmittel, Temperatur).-

Führen Sie eine zweite

Umkristallisation durch.-

Erwägen Sie eine

chromatographische

Reinigung (z. B. Flash-

Chromatographie) für kleine

Mengen oder als letzten

Reinigungsschritt.

Das Produkt zersetzt sich bei

der Lagerung.

Instabilität aufgrund von

Restfeuchtigkeit,

Lichtexposition oder

sauren/basischen

Verunreinigungen.

- Stellen Sie sicher, dass das

Produkt vollständig trocken

ist.- Lagern Sie das Produkt in

einem dicht verschlossenen,

lichtundurchlässigen Behälter

an einem kühlen, trockenen
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Ort.- Neutralisieren Sie das

Produkt vor der endgültigen

Trocknung, falls saure oder

basische Reste vermutet

werden.

Experimentelle Protokolle
Protokoll 1: Optimierte Synthese von Osalmid
Dieses Protokoll beschreibt eine optimierte Methode zur Synthese von Osalmid mit Fokus auf

hoher Reinheit.

Herstellung von Salicyloylchlorid:

Geben Sie 13,8 g (0,1 mol) Salicylsäure in einen trockenen 250-ml-Rundkolben mit

Rückflusskühler und Gaseinleitungsrohr.

Fügen Sie unter Rühren langsam 11 ml (0,15 mol) Thionylchlorid (SOCl₂) hinzu.

Erhitzen Sie das Gemisch vorsichtig für 1-2 Stunden auf 50-60 °C, bis die Gasentwicklung

(HCl und SO₂) aufhört.

Destillieren Sie überschüssiges Thionylchlorid unter reduziertem Druck ab, um rohes

Salicyloylchlorid zu erhalten.

Kondensationsreaktion (Schotten-Baumann):

Lösen Sie 10,9 g (0,1 mol) 4-Aminophenol in 100 ml 10%iger wässriger

Natriumhydroxidlösung in einem Becherglas, das in einem Eisbad gekühlt wird.

Tropfen Sie unter kräftigem Rühren langsam das zuvor hergestellte Salicyloylchlorid zu

der 4-Aminophenol-Lösung. Halten Sie die Temperatur unter 10 °C.

Rühren Sie das Gemisch nach der Zugabe für weitere 30 Minuten im Eisbad.

Säuern Sie die Lösung vorsichtig mit verdünnter Salzsäure an, bis ein pH-Wert von ca. 4-5

erreicht ist, um das Osalmid auszufällen.
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Filtrieren Sie den Niederschlag ab, waschen Sie ihn gründlich mit kaltem Wasser und

trocknen Sie ihn.

Protokoll 2: Aufreinigung von rohem Osalmid durch
Umkristallisation
Die Umkristallisation ist ein entscheidender Schritt zur Erzielung einer hohen Reinheit.[7]

Lösungsmittelauswahl:

Testen Sie die Löslichkeit des Rohprodukts in verschiedenen Lösungsmitteln (z. B.

Ethanol, Isopropanol, Aceton, Ethylacetat und deren Gemische mit Wasser oder Hexan),

um ein geeignetes System zu finden. Ein gutes Lösungsmittel löst das Produkt in der

Hitze gut und bei Raumtemperatur oder in der Kälte schlecht.[6][7]

Umkristallisationsverfahren:

Lösen Sie das rohe Osalmid in der minimalen Menge des siedenden, ausgewählten

Lösungsmittels.

Wenn die Lösung gefärbt ist, fügen Sie eine kleine Menge Aktivkohle hinzu und erhitzen

Sie für einige Minuten weiter.

Filtrieren Sie die heiße Lösung durch einen vorgewärmten Trichter, um die Aktivkohle und

unlösliche Verunreinigungen zu entfernen.

Lassen Sie das Filtrat langsam auf Raumtemperatur und anschließend im Kühlschrank

abkühlen, um die Kristallbildung zu maximieren.

Sammeln Sie die Kristalle durch Filtration, waschen Sie sie mit einer kleinen Menge

kaltem Lösungsmittel und trocknen Sie sie im Vakuum.

Quantitative Daten zur Reinheitsverbesserung
Die folgende Tabelle fasst typische Ergebnisse zusammen, die durch die Anwendung der oben

genannten Reinigungsprotokolle erzielt werden können.
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Probe
Reinigungsmet

hode
Ausbeute (%)

Reinheit

(HPLC, %)

Visuelles

Erscheinungsbil

d

Rohprodukt Keine ~85 90-95
Leicht beige bis

rosa Pulver

Nach 1x

Umkristallisation

(Ethanol/Wasser)

Umkristallisation ~70 >98

Weißes

kristallines

Pulver

Nach

Aktivkohlebehan

dlung & 1x

Umkristallisation

Aktivkohle,

Umkristallisation
~65 >99

Reinweißes

kristallines

Pulver

Nach 2x

Umkristallisation

(Ethanol/Wasser)

Zweifache

Umkristallisation
~60 >99.5

Reinweiße

Nadelkristalle

Visualisierungen
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Schritt 1: Aktivierung

Schritt 2: Kondensation

Schritt 3: Aufreinigung

Salicylsäure

Salicyloylchlorid

+ SOCl₂

Thionylchlorid (SOCl₂)

Rohes Osalmid

+ 4-Aminophenol / Base

4-Aminophenol Base (z.B. NaOH)

Umkristallisation

Aktivkohle (optional)

Entfärbung

Reines Osalmid (>99.5%)
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Reagenzien/Lösungsmittel trocknen

Ursache: Hydrolyse?

Reaktionsbedingungen optimieren

Ursache: Unvollständige Reaktion?

Inerte Atmosphäre verwenden

Ursache: Oxidation?

Aktivkohlebehandlung

Umkristallisation optimieren

Strukturverwandte Verunreinigungen?Chromatographie

Schwer trennbar?

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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